Product packaging for Ximenynic acid(Cat. No.:CAS No. 557-58-4)

Ximenynic acid

Cat. No.: B190508
CAS No.: 557-58-4
M. Wt: 278.4 g/mol
InChI Key: VENIIVIRETXKSV-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ximenynic acid is a long-chain fatty acid.
This compound is a natural product found in Santalum album, Santalum acuminatum, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H30O2 B190508 Ximenynic acid CAS No. 557-58-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-octadec-11-en-9-ynoic acid
Source PubChem
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InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,11-17H2,1H3,(H,19,20)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENIIVIRETXKSV-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC=CC#CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC/C=C/C#CCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501317249
Record name Ximenynic acid
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Molecular Weight

278.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

557-58-4
Record name Ximenynic acid
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Record name Ximenynic acid
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Record name Ximenynic acid
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Record name Ximenynic acid
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Record name (E)-octadec-11-en-9-ynoic acid
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Occurrence and Biogeochemical Distribution of Ximenynic Acid

Ximenynic acid is not widespread in the plant world; its presence is a distinct chemotaxonomic feature of a select group of plant families. It is primarily found as a major component of the seed oils in plants belonging to the order Santalales, specifically the Santalaceae (sandalwood family), Olacaceae, and Opiliaceae families. nih.govresearchgate.netresearchgate.net The concentration of this compound in the seed oils of these plants can vary significantly, ranging from trace amounts to over 90% of the total fatty acid content. researchgate.netresearchgate.net

The compound was first identified in the fruit kernels of the genus Ximenia and is notably abundant in various species of the Santalum (sandalwood) genus. wikipedia.org For instance, the seed oil of the Australian sandalwood, Santalum spicatum, contains approximately 28-37% this compound. foreverest.netnatureinbottle.com Higher concentrations have been reported in other species, such as Santalum obtusifolium, with up to 71.5%, and Santalum insulare, which can have levels ranging from 64% to 86%. researchgate.net In some analyses of Santalum album (Indian sandalwood), this compound content has been measured at over 90% of the total fatty acids in the seed oil. sjp.ac.lk

Beyond the seed kernel, related acetylenic fatty acids have been found in other plant tissues. For example, while the seed fat of Exocarpos cupressiformis (native cherry) contains over 60% this compound, its roots contain a different, but structurally related, polyacetylenic fatty acid. nih.govpublish.csiro.au This distribution suggests a tissue-specific biosynthesis and function for these specialized lipids.

An interesting inverse relationship has been observed between the concentrations of this compound and oleic acid in the seed oils of several Santalum species. researchgate.netcnjournals.com This suggests a direct biosynthetic link, where oleic acid serves as a precursor for the synthesis of this compound. foreverest.net

The following table summarizes the occurrence and concentration of this compound in the seed oils of various plant species.

Proposed Ecological and Functional Significance in Plant Metabolism

The production of unusual fatty acids like ximenynic acid is not arbitrary; it serves specific metabolic and ecological functions for the plant. osti.gov These roles are primarily linked to chemical defense and energy storage.

As specialized metabolites, acetylenic fatty acids are believed to function as part of the plant's chemical defense system against pathogens and herbivores. nih.govresearchgate.net The triple bond in the fatty acid chain makes the molecule reactive and gives it antimicrobial properties. researchgate.netasm.org Studies have shown that various acetylenic fatty acids possess antifungal and antibacterial activities, which can protect the plant, particularly the vulnerable seed and its energy reserves, from microbial attack. researchgate.netasm.org The presence of these compounds can deter feeding by insects and other herbivores. researchgate.net

The biosynthesis of this compound is a specialized metabolic pathway that diverges from standard fatty acid synthesis. researchgate.net It is understood to originate from oleic acid, which is first converted to stearolic acid (an acetylenic analogue). wikipedia.org Enzymes known as fatty acid desaturases (FADs), specifically FAD2-like enzymes, then introduce a double bond into the stearolic acid molecule to form this compound. nih.govnih.gov The identification of these specific enzymes in plants like Santalum acuminatum confirms a dedicated genetic and biochemical pathway for producing this compound. nih.govresearchgate.net This metabolic investment highlights the importance of this compound for the plant's survival and reproductive success.

Furthermore, the high concentration of this compound in seed triacylglycerols points to its role as a dense and efficient form of carbon and energy storage. These energy reserves are crucial for supporting germination and the early growth of the seedling, particularly for hemiparasitic plants in the Santalaceae family, which must successfully attach to a host plant. foreverest.net

In addition to direct defense, fatty acids and their derivatives can act as signaling molecules in plant defense pathways. nih.gov While the specific signaling role of this compound itself is not fully elucidated, other fatty acid-derived compounds like oxylipins are known to regulate responses to stress and pathogen attack. frontiersin.org The metabolic pathways that produce this compound are part of a broader network of lipid metabolism that allows plants to adapt to environmental challenges. karger.com

Compound Names Mentioned

Biosynthetic Pathways and Genetic Regulation of Ximenynic Acid Production

Enzymatic Transformations in Ximenynic Acid Biosynthesis

The creation of this compound involves a series of sophisticated enzymatic steps, primarily centered around the modification of existing fatty acids.

Role of Fatty Acid Desaturases (FADs) in this compound Formation

Fatty acid desaturases (FADs) are key enzymes in the biosynthesis of unsaturated fatty acids, and they play a crucial role in the formation of this compound. researchgate.net Specifically, microsomal Δ12 fatty acid desaturases, typically involved in the conversion of oleic acid to linoleic acid, have been found to possess unusual and promiscuous activities in plants from the Santalaceae family, which are known to accumulate this compound. researchgate.netresearchgate.netnih.gov These divergent FADs can act on acetylenic fatty acid substrates, a critical step in the pathway to this compound. researchgate.net Research has shown that certain FAD2-like enzymes exhibit multifunctionality, catalyzing reactions beyond the typical Δ12 desaturation. nih.govresearchgate.net

Investigations into Stearolic Acid Desaturation and Isomerization

One of the leading hypotheses for this compound biosynthesis involves the desaturation of stearolic acid (9-octadecynoic acid). researchgate.netresearchgate.net Studies have revealed that FADs from Santalaceae species can catalyze both trans-Δ12 and trans-Δ11 desaturations of stearolic acid. researchgate.netnih.gov The trans-Δ11 desaturation of stearolic acid directly yields this compound (trans-11-octadecen-9-ynoic acid). researchgate.netresearchgate.net Another proposed pathway suggested a Δ12 desaturation of stearolic acid followed by an isomerization of the newly formed double bond to the trans-11 position. researchgate.net However, experimental data strongly supports the direct trans-11 desaturation of stearolic acid as the primary route. researchgate.net

Exploration of Conjugated Linoleic Acid Intermediates

An alternative biosynthetic route proposed the involvement of a conjugated linoleic acid (CLA) intermediate. researchgate.net This hypothesis suggested that a CLA isomer could undergo dehydrogenation at the 9-position to form this compound. researchgate.net However, when various CLA isoforms were incubated with Santalaceae FADs expressed in yeast, no conversion to this compound was observed. researchgate.net This indicates that the formation of this compound is unlikely to proceed through a conjugated linoleic acid intermediate. researchgate.net

Molecular Genetic Analysis of this compound Biosynthetic Enzymes

The identification and characterization of the genes encoding the enzymes responsible for this compound synthesis have provided significant insights into its production.

Identification and Characterization of Relevant Δ12 FAD Genes

Researchers have successfully identified and isolated full-length genes encoding microsomal Δ12 fatty acid desaturases from Santalaceae species such as Santalum acuminatum (sweet quandong) and Exocarpos cupressiformis (native cherry). researchgate.netnih.gov Phylogenetic analysis of the predicted amino acid sequences of these genes revealed that while some grouped with known plant FAD2 enzymes, others formed unique, highly divergent clades (termed FADX and FADY). researchgate.netnih.gov These divergent FADs possess unique activities. For instance, some Santalaceae FAD2 enzymes, in addition to their primary Δ12 desaturase activity on oleic acid, also showed the ability to perform a trans-Δ11 desaturation of stearolic acid, leading to this compound. researchgate.netresearchgate.net

Hypothetical Biosynthetic Routes and Experimental Validation

The precise biosynthetic pathway of this compound (trans-11-octadecen-9-ynoic acid) in plants is a subject of ongoing scientific investigation. Several hypothetical routes have been proposed based on the structure of the fatty acid and known enzymatic reactions in lipid metabolism. These proposals have been tested through experimental studies, leading to the refutation of some initial hypotheses and the strengthening of others.

Two primary biosynthetic routes were initially suggested for the formation of this compound in plants of the Santalaceae family. researchgate.net One proposed pathway involved the Δ12 desaturation of stearolic acid to form an intermediate, which would then undergo isomerization of the newly formed double bond into the trans-11 position. researchgate.net An alternative hypothesis suggested a pathway that proceeds via a conjugated linoleic acid intermediate, which would then be dehydrogenated at the 9-position to create the triple bond. researchgate.net A further possibility considered was the dehydrogenation of oleic acid at the delta 9 and 11 positions. researchgate.net

To investigate these possibilities, researchers have conducted experimental validation studies. In one key study, twelve full-length genes encoding for microsomal Δ12 fatty acid desaturases (FADs) from plants in the Santalaceae family, such as Exocarpos cupressiformis (native cherry) and Santalum acuminatum (sweet quandong), were expressed in yeast. researchgate.net The engineered yeast was then incubated with several potential precursor molecules. researchgate.net The substrates tested included trans-12- and cis-12-octadecen-9-ynoic acids, as well as various isoforms of conjugated linoleic acid. researchgate.net

The results of this experimental work showed no conversion of these supplied substrates into this compound. researchgate.net This finding indicates that the proposed pathways involving the isomerization of a Δ12 double bond or the dehydrogenation of a conjugated linoleic acid intermediate are unlikely to be the primary routes for this compound biosynthesis. researchgate.net Based on this experimental evidence, the available data suggest that the formation of this compound most likely occurs through a direct trans-11 desaturation of its precursor, stearolic acid. researchgate.net The enzymes responsible for this specific desaturation are believed to be divergent forms of the Δ12 fatty acid desaturases. researchgate.net

The table below summarizes the proposed biosynthetic pathways and the key findings from experimental validation studies.

Hypothetical Pathway Proposed Precursor(s) Key Proposed Step Experimental Validation Finding Conclusion
Isomerization RouteStearolic AcidΔ12 desaturation followed by isomerization of the double bond to the trans-11 position. researchgate.netNo conversion of trans-12- or cis-12-octadecen-9-ynoic acids to this compound by Santalaceae FADs expressed in yeast. researchgate.netRefuted
Conjugated Linoleic Acid (CLA) RouteConjugated Linoleic AcidDehydrogenation at the 9-position. researchgate.netNo conversion of various CLA isoforms to this compound by Santalaceae FADs expressed in yeast. researchgate.netRefuted
Direct Desaturation RouteStearolic AcidDirect trans-11 desaturation. researchgate.netThis route is supported by the lack of evidence for other pathways. researchgate.netCurrently the most plausible route
Oleic Acid DehydrogenationOleic AcidDehydrogenation at the Δ9 and Δ11 positions. researchgate.netNot directly tested in the key yeast experiment. researchgate.netRemains a hypothetical possibility

Further research has also explored the genetic regulation of enzymes involved in fatty acid metabolism in the presence of this compound. In studies using human liver carcinoma (HepG2) cells, treatment with this compound was found to significantly down-regulate the gene and protein expression of fatty acid desaturase 2 (FADS2) and stearoyl-CoA desaturase (SCD). karger.comnih.govresearchgate.net While these studies focus on the metabolic effects of this compound rather than its biosynthesis, they highlight the interaction of this unique fatty acid with key desaturase enzymes in lipid pathways. karger.comnih.gov

Synthetic Methodologies for Ximenynic Acid and Its Research Derivatives

Chemical Synthesis Approaches

The total synthesis of ximenynic acid has been a subject of chemical research for decades, evolving from complex historical routes to more streamlined and economical modern strategies.

Historical Total Synthesis Strategies from Defined Precursors

Another historical approach involved the conversion of ricinstearolic acid to this compound. researchgate.net This multi-step process included the bromination and subsequent dehydrobromination of methyl ricinoleate (B1264116) to yield ricinstearolic acid. tandfonline.com This was followed by esterification, sulfonylation of the hydroxyl group, and an elimination reaction to produce a mixture of geometric isomers of this compound. tandfonline.com The desired trans isomer then had to be separated, often through a tedious process like urea (B33335) fractionation, which contributed to a modest total yield of around 20%. tandfonline.com

Modernized and Economically Feasible Synthetic Routes

More recent synthetic efforts have focused on improving the efficiency and economic viability of producing this compound. A significant advancement involves a more concise route starting from castor oil, a readily available and inexpensive precursor. tandfonline.comresearchgate.net

Below is a table summarizing key synthetic strategies for this compound:

Starting Material(s)Key Intermediates/ReactionsOutcomeReference(s)
n-Heptaldehyde and Propargyl BromideSeven-step synthesisTotal synthesis of this compound researchgate.nettandfonline.com
Methyl Ricinoleate (from Castor Oil)Ricinstearolic acid, Bromination/Dehydrobromination, Sulfonylation/EliminationMixture of this compound and its 11Z-isomer; pure this compound after urea fractionation tandfonline.com
Castor OilRicinstearolic acid, Direct Chlorination, Elimination of HydrochlorideMixture of (11E and Z)-octadecen-9-yonic acids; pure this compound after urea fractionation tandfonline.comtandfonline.com

Semi-Synthetic Derivatization of this compound for Functional Studies

To explore and enhance its biological activities, this compound is often chemically modified. These semi-synthetic derivatives are crucial tools for structure-activity relationship (SAR) studies and for developing compounds with improved properties for research applications.

Esterification Reactions to Form Alkyl and Glycerol Esters

Esterification is a common modification of this compound to produce various esters, such as ethyl ximenynate and triglycerides. These derivatives can alter the compound's solubility, stability, and pharmacokinetic properties.

Ethyl Ximenynate: The synthesis of ethyl ximenynate is typically achieved through Fischer esterification. This involves reacting this compound with an excess of ethanol (B145695) in the presence of an acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid, under reflux conditions. For industrial-scale production, continuous flow reactors under high pressure with a heterogeneous solid acid catalyst can be employed for greater efficiency.

Glycerol Esters (Triglycerides): Sandalwood seed oil naturally contains triglycerides of this compound, such as triximenynin. foreverest.net In the laboratory, these can be synthesized to study their properties. The synthesis of triacylglycerol species from this compound allows for a deeper understanding of the natural forms found in seed oils. aocs.orgphytojournal.com

Other Synthetic Modifications for Enhanced Research Utility

Beyond simple esterification, other synthetic modifications are employed to create research derivatives of this compound. These modifications can introduce new functional groups or alter the molecule's core structure to probe its biological targets and mechanism of action.

One notable modification is the reduction of the alkyne group. For instance, the Lindlar-catalyzed reduction of methyl santalbate (the methyl ester of this compound) using deuterium (B1214612) gas can produce deuterium-labeled conjugated linoleic acid (CLA). dss.go.th This labeled compound is valuable for metabolic studies. dss.go.th

Other reactions have explored the unique conjugated enyne system of this compound for selective additions, including the synthesis of halogenated fatty compounds. abiosus.org Additionally, novel azido (B1232118) fatty acid ester derivatives have been synthesized from conjugated C18 enynoates like this compound, opening avenues for further functionalization and use in click chemistry applications for biochemical studies. aocs.org

Biocatalytic and Biotechnological Production Approaches

While chemical synthesis has been the mainstay for producing this compound, there is growing interest in biocatalytic and biotechnological methods as potentially more sustainable and specific alternatives. researchgate.net

The biosynthesis of this compound in plants is believed to start from oleic acid or stearolic acid. foreverest.netnih.govresearchgate.net In Santalum acuminatum, a fatty acid desaturase-2 (FAD2)-like enzyme has been identified that catalyzes the Δ11 desaturation of stearolic acid to form this compound. nih.gov This enzyme also exhibits other desaturase activities, highlighting the promiscuity of enzymes in these pathways. nih.gov Another proposed pathway involves the dehydrogenation of oleic acid at the delta 9 and 11 positions. researchgate.net

These biosynthetic insights provide a foundation for developing biotechnological production systems. researchgate.net The enzymes involved, such as desaturases, could be harnessed in microbial or plant-based expression systems to produce this compound from more common fatty acid precursors. nih.govnih.govkarger.com For example, genetically engineered yeast or oilseed crops could potentially be programmed to synthesize this rare fatty acid. d-nb.info

Enzymatic esterification, using lipases like Candida antarctica lipase (B570770) B, offers a green chemistry approach to synthesizing this compound esters, such as ethyl ximenynate. This biocatalytic method operates under milder conditions (e.g., 40–50°C) compared to traditional chemical esterification, which is advantageous for heat-sensitive substrates.

While still in the research phase, these biocatalytic and biotechnological strategies represent a promising future direction for the sustainable and scalable production of this compound and its derivatives. researchgate.net

Mechanistic Investigations of Ximenynic Acid Biological Activities in Preclinical Models

Modulation of Inflammatory Signaling Pathways

Ximenynic acid has demonstrated notable anti-inflammatory properties, which are attributed to its ability to interfere with key enzymatic pathways and the production of inflammatory mediators. researchgate.net

Cyclooxygenase Enzyme Inhibition Studies (e.g., COX-1)

A significant aspect of this compound's anti-inflammatory activity lies in its interaction with cyclooxygenase (COX) enzymes, which are central to the synthesis of prostaglandins (B1171923). smolecule.com Research has shown that this compound can inhibit the activity of COX enzymes. smolecule.com Specifically, studies have highlighted its selective inhibition of COX-1. spandidos-publications.comresearchgate.netnih.gov In one study, this compound significantly inhibited the expression of both cyclooxygenase-1 (COX-1) mRNA and protein, while the expression of COX-2 was not reduced. spandidos-publications.comnih.gov This selective inhibition of COX-1 is a key finding in understanding its mechanism of action. spandidos-publications.com Early research also demonstrated that this compound inhibits the activity of COXs in sheep vesicular gland microsomes. spandidos-publications.com The inhibitory effect of this compound on COX products has been shown to be dose-dependent. nih.gov

Interaction with Eicosanoid Pharmacology and Prostaglandin (B15479496) Biosynthesis

Eicosanoids are a class of signaling molecules derived from fatty acids that play a crucial role in inflammation. skinident.worldslideshare.netbasicmedicalkey.com this compound, as an acetylenic fatty acid, interferes with the metabolism of arachidonic acid, a key precursor for many eicosanoids. spandidos-publications.comnih.gov This interference disrupts the eicosanoid pathway, affecting the synthesis of important regulators like prostaglandins and leukotrienes. foreverest.net Specifically, this compound has been shown to inhibit the biosynthesis of leukotriene B4, thromboxane (B8750289) B2, and 6-ketoprostaglandin F1α in a dose-dependent manner. nih.gov This disruption of prostaglandin synthesis is a key aspect of its biological activity. karger.comresearchgate.net The way acetylenic fatty acids like this compound disrupt the eicosanoid pathway is distinct from the action of non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net

Investigations into Cell Proliferation and Apoptosis

In addition to its anti-inflammatory effects, this compound has been investigated for its potential to influence cell proliferation and induce programmed cell death, or apoptosis, particularly in the context of cancer. smolecule.comijfans.org

Effects on Cancer Cell Lines (e.g., HepG2 Human Hepatoma Cells)

Preclinical studies have demonstrated the anti-proliferative and pro-apoptotic activities of this compound in cancer cells. nih.gov In studies using the HepG2 human hepatoma cell line, this compound significantly inhibited cell growth in a dose-dependent manner. spandidos-publications.com This effect was not observed with oleic acid, a non-acetylenic fatty acid. spandidos-publications.com The anti-cancer activity of this compound is thought to be mediated by its ability to regulate the cell cycle, apoptosis, and angiogenesis pathways. spandidos-publications.com It has been shown to block the G1/S phase transition of the cell cycle. spandidos-publications.comnih.govspandidos-publications.com This is achieved by inhibiting the protein expression of the cell cycle-associated protein general control of amino acid synthesis yeast homolog like 2 (GCN5L2), and the mRNA expression of cyclin D3 and cyclin E1. spandidos-publications.comnih.govspandidos-publications.com Furthermore, this compound has been found to suppress the expression of genes associated with angiogenesis, such as vascular endothelial growth factor (VEGF)-B and VEGF-C. spandidos-publications.comnih.gov

Impact on Apoptotic Protein Expression (e.g., Silent Information Regulator T1 - SIRT1)

A key mechanism underlying the pro-apoptotic effects of this compound involves its impact on the expression of specific proteins that regulate apoptosis. One such protein is the Silent Information Regulator T1 (SIRT1), an anti-apoptosis protein. spandidos-publications.comnih.gov Studies have shown that this compound significantly suppresses the expression of SIRT1 in a dose-dependent manner. spandidos-publications.comresearchgate.netnih.gov SIRT1 is a deacetylase that plays a role in inhibiting apoptosis. spandidos-publications.com By downregulating SIRT1, this compound may promote the apoptotic pathway in cancer cells. spandidos-publications.com The anti-cancer activity of this compound may be mediated through the deacetylation or methylation of critical factors in tumor progression. spandidos-publications.com

Cell Cycle Regulation Mechanisms in Diseased Models

This compound has demonstrated the ability to inhibit the proliferation of cancer cells by arresting the cell cycle. ijfans.org In preclinical studies involving the HepG2 human hepatoma cell line, this compound was shown to block the G1/S phase transition. spandidos-publications.comspandidos-publications.com This cell cycle arrest is achieved by inhibiting the protein expression of the cell cycle-associated protein, general control of amino acid synthesis yeast homolog like 2 (GCN5L2). spandidos-publications.comspandidos-publications.com The downregulation of GCN5L2, in turn, inhibits the expression of cyclins, such as cyclin D3 and cyclin E1, which are crucial for the progression from the G1 to the S phase of the cell cycle. spandidos-publications.comspandidos-publications.com

Furthermore, the anti-cancer activity of this compound is linked to its ability to induce apoptosis, or programmed cell death. ijfans.org This is achieved, in part, by suppressing the expression of the anti-apoptosis protein silent information regulator T1 (SIRT1). spandidos-publications.comspandidos-publications.com The inhibition of key signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways, which are pivotal in cell proliferation and survival, further contributes to its anti-cancer effects. ijfans.org

Table 1: Effects of this compound on Cell Cycle Regulators in HepG2 Cells

Target Protein/GeneEffect of this compoundConsequence
GCN5L2 (protein)Inhibition of expression spandidos-publications.comspandidos-publications.comBlocks G1/S phase transition spandidos-publications.comspandidos-publications.com
Cyclin D3 (mRNA)Inhibition of expression spandidos-publications.comspandidos-publications.comContributes to G1 phase arrest spandidos-publications.com
Cyclin E1 (mRNA)Inhibition of expression spandidos-publications.comspandidos-publications.comContributes to G1 phase arrest spandidos-publications.com
SIRT1 (protein)Suppression of expression spandidos-publications.comspandidos-publications.comPromotes apoptosis spandidos-publications.comspandidos-publications.com

Antimicrobial Efficacy in In Vitro Models

This compound has exhibited a notable spectrum of antimicrobial activities in various in vitro studies. researchgate.netijrps.comwjbphs.com

This compound has demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. researchgate.net It has shown activity against Staphylococcus aureus and Bacillus subtilis (Gram-positive), as well as Escherichia coli and Pseudomonas aeruginosa (Gram-negative). researchgate.net While the precise mechanisms are still under investigation, it is proposed that its antibacterial action may involve the disruption of bacterial cell membranes or interference with essential metabolic pathways. nih.gov The lipophilic nature of the fatty acid could facilitate its interaction with the lipid components of bacterial cell membranes, leading to increased permeability and cell lysis.

The antifungal properties of this compound have been documented, particularly against pathogenic fungi like Candida albicans. researchgate.netresearchgate.net Extracts containing this compound have shown the ability to inhibit the growth of C. albicans. researchgate.net The proposed mechanisms for its antifungal activity are thought to be similar to its antibacterial action, involving the disruption of the fungal cell membrane's integrity. nih.gov Acetylenic fatty acids, in general, are known to be toxic to fungi, and their activity can be influenced by factors such as chain length. nih.gov

This compound has been identified as having larvicidal activity against the larvae of Anopheles arabiensis, a significant malaria vector. researchgate.netresearchgate.net In a dose-response bioassay, this compound exhibited an EC50 value of 62.17 μg/ml. researchgate.net The exact mode of action for its larvicidal effects is not yet fully elucidated but is presumed to interfere with critical physiological or developmental processes in the larvae. researchgate.net

Antifungal Properties and Cellular Targets (e.g., Candida albicans)

Regulation of Lipid Metabolism Pathways

This compound has been shown to influence lipid metabolism, particularly the pathways involving polyunsaturated fatty acids (PUFAs). karger.comnih.gov

Studies in both animal models and in vitro cell cultures have revealed that this compound can modulate the fatty acid composition of hepatic and neural tissues. karger.comnih.gov In mice fed sandalwood seed oil (SWSO), which is rich in this compound, an increase in total n-3 PUFA levels was observed in the liver, while total n-9 fatty acids decreased. karger.comnih.gov Conversely, in the brain, total n-3 PUFA levels were significantly reduced. karger.comnih.gov

In HepG2 cells, treatment with this compound led to significant reductions in n-9 fatty acids and the important n-3 PUFA, docosahexaenoic acid (C22:6n-3 or DHA). researchgate.netkarger.comnih.gov This effect is attributed to the downregulation of key enzymes involved in fatty acid metabolism. researchgate.netnih.gov Specifically, this compound was found to suppress the gene and protein expression of fatty acid desaturase 2 (FADS2) and the gene expression of stearoyl-CoA desaturase (SCD). researchgate.netkarger.comnih.gov FADS2 is a crucial enzyme in the biosynthesis of long-chain PUFAs like DHA. karger.com

Table 2: Impact of this compound on Fatty Acid Metabolism

Tissue/Cell TypeFatty Acid AffectedObserved EffectProposed Mechanism
Mouse LiverTotal n-3 PUFAIncreased karger.comnih.govDownregulation of FADS2 and SCD researchgate.netkarger.comnih.gov
Mouse LiverTotal n-9 Fatty AcidsDecreased karger.comnih.govDownregulation of FADS2 and SCD researchgate.netkarger.comnih.gov
Mouse BrainTotal n-3 PUFADecreased karger.comnih.govNot fully elucidated
HepG2 Cellsn-9 Fatty AcidsDecreased researchgate.netkarger.comnih.govDownregulation of FADS2 and SCD researchgate.netkarger.comnih.gov
HepG2 CellsC22:6n-3 (DHA)Decreased researchgate.netkarger.comnih.govDownregulation of FADS2 and SCD researchgate.netkarger.comnih.gov

Modulation of Fatty Acid Desaturase (FADS) Gene and Protein Expression (e.g., FADS2)

Preclinical studies have demonstrated that this compound can significantly influence the expression of Fatty Acid Desaturase (FADS) enzymes, which are crucial for regulating the unsaturation of fatty acids. nih.govnih.gov In a study utilizing HepG2 cells, a human liver cell line, treatment with this compound led to a notable downregulation of Fatty Acid Desaturase 2 (FADS2) gene and protein expression. nih.gov

Specifically, a 72-hour incubation with 150 μM of this compound resulted in a significant decrease in both FADS2 gene expression and FADS2 protein levels when compared to the control group. nih.gov This finding suggests that this compound may exert its effects on fatty acid metabolism by directly suppressing the key enzymes involved in these pathways. nih.gov The FADS enzyme family plays a critical role in the biosynthesis of polyunsaturated fatty acids (PUFAs), and their modulation can have significant implications for cellular lipid composition and signaling. mdpi.com

Table 1: Effect of this compound on FADS2 Expression in HepG2 Cells An interactive data table will be displayed here in the final output.

Treatment Duration Concentration Outcome Reference
This compound 72 hours 150 μM Significantly down-regulated FADS2 gene expression nih.gov
This compound 72 hours 150 μM Significantly down-regulated FADS2 protein expression nih.gov
Oleic Acid 48 hours up to 150 μM Compared with oleic acid, this compound treatment for 48h showed significant reductions in n-9 fatty acids and docosahexaenoic acid (C22:6n-3). nih.gov

Influence on Stearoyl-CoA Desaturase (SCD) Activity and Gene Expression

Similar to its effect on FADS2, this compound has been shown to influence Stearoyl-CoA Desaturase (SCD), a key enzyme in fatty acid metabolism that catalyzes the synthesis of monounsaturated fatty acids from saturated fatty acids. plos.orgmdpi.commdpi.com In the same preclinical model using HepG2 cells, a 72-hour incubation with 150 μM of this compound resulted in a significant downregulation of SCD gene expression. nih.gov

The suppression of SCD expression by this compound points to a potential mechanism for altering the balance of saturated and monounsaturated fatty acids within cells. nih.gov This modulation of lipid metabolism could have far-reaching consequences, as SCD activity is linked to various cellular processes and metabolic conditions. plos.orgmdpi.com

Table 2: Effect of this compound on SCD Gene Expression in HepG2 Cells An interactive data table will be displayed here in the final output.

Treatment Duration Concentration Outcome Reference
This compound 72 hours 150 μM Significantly down-regulated SCD gene expression nih.gov

Preclinical Investigations into Insulin (B600854) Resistance Mechanisms

Preclinical evidence suggests that this compound and its derivatives may play a role in mechanisms related to insulin resistance. google.com While direct mechanistic studies on this compound's effect on insulin signaling pathways are emerging, its influence on lipid metabolism provides a basis for its potential impact. researchgate.net The accumulation of certain lipid metabolites, such as diacylglycerol and ceramides, is a known contributor to the development of insulin resistance by impairing insulin signaling cascades. nih.govnih.gov

By modulating enzymes like FADS2 and SCD, this compound can alter the cellular fatty acid profile, which may in turn affect the production of these lipid intermediates. nih.gov A patent for blends containing this compound or its derivatives suggests potential health benefits related to insulin resistance. google.com The interplay between fatty acid metabolism and insulin sensitivity is a complex area of research, and the precise mechanisms by which this compound may influence insulin resistance warrant further investigation. researchgate.nete-dmj.org

Enzymatic Inhibition Studies (e.g., Anti-Collagenase Enzyme Activity)

In vitro studies have revealed the potential of this compound to inhibit enzymes involved in the degradation of the extracellular matrix, such as collagenase. researchgate.netijrps.com Collagenase breaks down collagen, a major structural protein in the skin, and its inhibition is a target for anti-aging interventions. nih.gov

In one study, isolated this compound demonstrated significant anti-collagenase activity. researchgate.netijrps.com At a concentration of 50 µg/ml, this compound inhibited the collagenase enzyme by more than 50%. ijrps.com This finding suggests a direct enzymatic inhibitory capacity of this compound, which could contribute to its reported anti-aging properties. researchgate.netijrps.comepa.gov The inhibition of collagenase can help preserve the integrity of the dermal matrix, which is crucial for maintaining skin elasticity and preventing wrinkle formation. nih.govresearchgate.net

Table 3: Anti-Collagenase Activity of this compound An interactive data table will be displayed here in the final output.

Compound Concentration Percentage of Collagenase Inhibition Reference
This compound 50 µg/ml >50% ijrps.com

Microvasculokinetic Activity Investigations

Preclinical and preliminary human studies have investigated the effects of this compound and its derivatives on microcirculation. researchgate.net Research has shown that this compound ethyl ester possesses vasokinetic activity, suggesting it can influence the tone and contractility of microvessels. google.comresearchgate.net This activity is believed to improve microcirculatory maldistribution. researchgate.net

In a study involving topical application, a formulation containing this compound ethyl ester was observed to have an interesting vasokinetic effect. researchgate.net This has led to suggestions for its potential use in both cosmetic and therapeutic applications to improve conditions associated with poor microcirculation. researchgate.netulprospector.com The stimulation of microvasculokinetic activity in the scalp is also proposed as a mechanism for improving hair vitality. ulprospector.com

Advanced Analytical Methodologies for Ximenynic Acid Research

Extraction and Purification Methodologies for Research-Grade Ximenynic Acid

The initial step in studying this compound involves its extraction from natural sources, primarily plant seeds, and subsequent purification to remove other lipids and impurities. researchgate.netepa.gov A high-purity sample is essential for accurate structural analysis and further research applications.

Solvent Extraction Protocols (e.g., N-Hexane Extraction, Soxhlet Apparatus)

The extraction of oil rich in this compound from plant seeds, such as those from Santalum album or Ximenia americana, commonly utilizes solvent extraction methods. researchgate.netnih.gov N-hexane is a frequently chosen solvent due to its efficacy in dissolving nonpolar lipids. ijrps.comresearchgate.net

A standard laboratory procedure involves the use of a Soxhlet apparatus, a device designed for the continuous extraction of a compound from a solid material. wikipedia.orgchemglass.com The process is as follows:

Seed samples are first ground to increase the surface area for extraction. ijrps.comresearchgate.net

The ground material is placed in a porous thimble inside the main chamber of the Soxhlet extractor. wikipedia.org

N-hexane is placed in a distillation flask below the extractor and heated to reflux. ijrps.comwikipedia.org

The solvent vapor travels into the condenser, cools, and drips down into the thimble, gradually dissolving the oil from the seed material. wikipedia.org

Once the chamber is full, the solvent containing the extracted oil is siphoned back into the distillation flask, leaving the insoluble material behind. wikipedia.org

This cycle repeats for a set duration, often around two hours, to ensure efficient extraction. ijrps.comresearchgate.net

After extraction, the resulting solution is typically dried over anhydrous sodium sulfate (B86663) and the solvent is removed, yielding a viscous, pale yellow oil. ijrps.comresearchgate.net To isolate the free fatty acids from the triglycerides in the oil, a saponification step is performed. This involves refluxing the oil with an alcoholic solution of potassium hydroxide, followed by acidification (e.g., with hydrochloric acid) to precipitate the free fatty acids, including this compound. ijrps.comresearchgate.netgoogle.com

Crystallization and Recrystallization Techniques

Following extraction and saponification, crystallization is a critical purification technique. This compound can be obtained by crystallizing the crude fatty acid mixture from n-hexane, often at a controlled temperature of 25°C. ijrps.com This process separates the acid from other more soluble components.

For achieving higher purity, recrystallization is employed. This technique involves dissolving the obtained crystals in a minimal amount of hot solvent (like hexane) and allowing the solution to cool slowly. As it cools, the solubility of this compound decreases, and it forms purer crystals, leaving remaining impurities in the solvent. This process can yield trans-ximenynic acid as distinct white flakes with a melting point of approximately 39°C. ijrps.comresearchgate.net The final product is a crystalline material, and a purity of 99.1% has been reported through these methods. ijrps.com

Spectroscopic and Spectrometric Characterization Methods for Structural and Purity Assessment

Once a purified sample of this compound is obtained, its structural identity and purity must be rigorously confirmed. Spectroscopic and spectrometric techniques are indispensable for this purpose, providing detailed information about the molecule's atomic composition and structure. ijrps.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily protons (¹H-NMR) and carbon-13 (¹³C-NMR). ijrps.comyoutube.comyoutube.com

Proton (¹H) NMR Analysis: ¹H-NMR provides detailed information about the chemical environment of hydrogen atoms in the molecule. ijrps.com For this compound, specific chemical shifts (δ) in the proton NMR spectrum confirm the presence of its key functional groups. Research has identified the characteristic signals for the different protons within the this compound structure. ijrps.com

Proton TypeChemical Shift (δ) in ppm
Carboxylic Acid Proton (-COOH)11.978
Butylenic Proton (=CH-)6.010
Methylene Proton (=CH₂)5.505
Alkynyl Protons (-C≡C-H)2.501 and 3.333
Allylic Protons1.413 - 2.272
Alkyl Primary Protons (-CH₃)0.836 - 1.319
Table based on data from research on this compound isolated from Santalum album. ijrps.com

Carbon-13 (¹³C) NMR Analysis: While ¹H-NMR identifies the proton environments, ¹³C-NMR spectroscopy provides information about the carbon skeleton of the molecule. youtube.com It is used alongside proton NMR to confirm the complete structure of this compound, including the positions of the double and triple bonds. researchgate.netresearchgate.net

Mass Spectrometry (MS) for Molecular Confirmation (e.g., LC-MS, GC-MS)

Mass spectrometry (MS) is a definitive analytical technique used to determine the molecular weight of a compound with high accuracy. ijrps.com It works by ionizing molecules and then measuring their mass-to-charge ratio (m/z). For this compound analysis, MS is often coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). ijrps.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS analysis, the sample is vaporized and separated based on its volatility before entering the mass spectrometer. Fatty acids like this compound are often chemically modified into more volatile forms, such as methyl esters or 4,4-dimethyloxazoline derivatives, prior to analysis to improve separation and identification. researchgate.netresearchgate.netmedcraveonline.com GC-MS has been instrumental in confirming the identity of trans-ximenynic acid and its isomers. researchgate.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for analyzing less volatile compounds without the need for derivatization. ijrps.comnih.gov The compound is first separated by HPLC and then introduced into the mass spectrometer. Studies using an Electrospray Ionization (ESI) source have successfully confirmed the molecular weight of this compound. ijrps.com In negative ionization mode, the molecule loses a proton (M-H)⁻, resulting in an observed m/z of 277, which corresponds to a molecular weight of 278. ijrps.com

LC-MS ParameterSpecification
Ionization SourceElectrospray Ionization (ESI)
Ionization ModeNegative
Observed Mass/Charge (m/z)277 (M-H)⁻
Inferred Molecular Weight278
HPLC ColumnBDS HYPERSIL C-18
Mobile PhaseMethanol (B129727): Water (40:60)
Table based on a published LC-MS analysis of this compound. ijrps.com

These advanced analytical methods, from extraction to spectroscopic confirmation, are crucial for producing and validating research-grade this compound, enabling further exploration of its chemical and biological properties.

Vibrational Spectroscopy (Infrared, Fourier Transform Infrared) for Functional Group Identification

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a crucial tool for identifying the functional groups present in this compound. The FT-IR spectrum of this compound reveals characteristic absorption bands that confirm its molecular structure. ijrps.comresearchgate.net

Key spectral features for this compound include:

A broad and strong absorption peak observed around 3458.48 cm⁻¹ is indicative of the bonded –OH stretching of the carboxylic acid group. ijrps.com

A weak band near 3107.43 cm⁻¹ corresponds to the =C-H stretching of the alkene group. ijrps.com

An absorption at 2908.75 cm⁻¹ is attributed to the C-H stretching of alkane chains. ijrps.com

The presence of the carbon-carbon triple bond (alkyne group) is confirmed by a characteristic absorption at 2222.07 cm⁻¹. ijrps.com

A strong peak at 1695.49 cm⁻¹ signifies the C=O stretching of the acetic carbonyl group. ijrps.com

The presence of an aliphatic C=C bond is indicated by a stretching peak at 1437.02 cm⁻¹. ijrps.com

An absorption at 1257.63 cm⁻¹ points to the C-O stretching of the carboxylic acid. ijrps.com

A band at 943.22 cm⁻¹ can be assigned to the out-of-plane bending of a di-substituted olefinic group (-C=C-). ijrps.com

These distinct absorption bands collectively provide a spectral fingerprint for this compound, allowing for its unambiguous identification and the characterization of its key functional groups. ijrps.comresearchgate.net The identity of trans-ximenynic acid has been confirmed through infrared spectroscopy, among other methods. researchgate.net

Table 1: Characteristic FT-IR Absorption Bands for this compound

Wave Number (cm⁻¹)Functional Group Assignment
3458.48Bonded –OH stretching (Carboxylic acid)
3107.43=C-H stretching (Alkene)
2908.75-CH stretching (Alkane)
2222.07-C≡C- stretching (Alkyne)
1695.49C=O stretching (Acetic carbonyl)
1437.02-C=C- stretching (Aliphatic)
1257.63C=O stretching (Hetero atom)
943.22-C=C- di-substituted (Olefinic)

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) analysis is employed to determine the crystalline nature of isolated this compound. ijrps.comresearchgate.net The analysis of purified this compound reveals that it is a crystalline material. ijrps.comresearchgate.net The XRD pattern of the isolated compound has been shown to match the standard pattern for this compound. ijrps.com

The X-ray diffractogram of this compound exhibits strong, sharp peaks at specific 2θ angles, which is characteristic of a crystalline solid. Prominent peaks are observed at approximately 8°, 11°, 14°, and 24° 2θ. ijrps.com Weaker and unresolved peaks or shoulders on more intense peaks are also present between 18° and 19° 2θ. ijrps.com The interplanar spacing (d) is calculated using Bragg's equation, nλ = 2d sinθ, where θ is half the angle read from the diffractogram. ijrps.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Detection

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized in the analysis of this compound to detect the presence of chromophores, which are the parts of the molecule that absorb light. ijrps.comresearchgate.net A study on oil from Ximenia americana showed a reduction in transmittance in the UV region from 200 to 300 nm, indicating the presence of chromophoric structures. nih.gov In the development of HPLC methods for this compound, UV detection is commonly set at specific wavelengths, such as 229 nm, to quantify the compound. wjarr.comwjarr.comresearchgate.net This specific wavelength is chosen to achieve optimal detection and separation from other components. wjarr.comwjarr.comresearchgate.net

Chromatographic Quantification and Method Validation

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantification of this compound in various samples, including extracts and pharmaceutical formulations. wjarr.comwjarr.comresearchgate.netindiandrugsonline.org The development of robust and validated HPLC methods is crucial for ensuring accurate and reproducible results. wjarr.comwjarr.com

Several studies have focused on developing and validating reverse-phase HPLC (RP-HPLC) methods for this compound. wjarr.comwjarr.comresearchgate.netindiandrugsonline.org These methods are validated according to the International Conference on Harmonization (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. wjarr.comwjarr.comresearchgate.netindiandrugsonline.org

A typical HPLC method for this compound analysis involves a C18 column and a mobile phase consisting of a mixture of solvents like acetonitrile (B52724) and a buffer. wjarr.comwjarr.comresearchgate.net For instance, one validated method used a Phenomenex Luna C18 column (4.6 x 250 mm, 5 µm) with a mobile phase of acetonitrile and a sodium dihydrogen phosphate (B84403) monohydrate buffer (pH 2.5), with UV detection at 229 nm. wjarr.comwjarr.comresearchgate.net Another method employed a ZORBAX SB-C18 column (4.6 x 250 mm, 5 µm) with a mobile phase of methanol and water. researchgate.netindiandrugsonline.org The flow rate is typically maintained at 1.0 mL/min. wjarr.comwjarr.comymerdigital.com

Validation studies have demonstrated the linearity of these methods over specific concentration ranges, with high correlation coefficients (r² > 0.999). researchgate.net The methods are proven to be specific, with no interference from other compounds present in the sample matrix. wjarr.comwjarr.com Accuracy is confirmed through recovery studies, and precision is established by evaluating repeatability and intermediate precision. wjarr.comwjarr.comresearchgate.net

Table 2: Example of HPLC Method Parameters for this compound Analysis

ParameterCondition 1Condition 2
Column Phenomenex Luna C18 (4.6 x 250 mm, 5 µm) wjarr.comwjarr.comresearchgate.netZORBAX SB-C18 (4.6 x 250 mm, 5 µm) researchgate.netindiandrugsonline.org
Mobile Phase Acetonitrile and Sodium dihydrogen phosphate monohydrate buffer (pH 2.5) wjarr.comwjarr.comresearchgate.netMethanol and Water researchgate.netindiandrugsonline.org
Detection Wavelength 229 nm wjarr.comwjarr.comresearchgate.netNot specified
Flow Rate 1.0 mL/min wjarr.comwjarr.comNot specified
Retention Time 6.10 min (Standard), 6.12 min (Sample) ymerdigital.comNot specified

High-Performance Thin-Layer Chromatography (HPTLC) for Quantification and Stability Studies

High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective alternative for the quantification of this compound. wjbphs.comwjbphs.comresearchgate.net This technique has been successfully developed and validated for the estimation of this compound in bulk, preformulation studies, and pharmaceutical dosage forms. wjbphs.comwjbphs.com

HPTLC methods are typically performed on aluminum plates precoated with silica (B1680970) gel 60 F254 as the stationary phase. wjbphs.comwjbphs.comasiapharmaceutics.info The mobile phase composition is optimized to achieve good separation and resolution. A common mobile phase consists of a mixture of Toluene: Ethyl Acetate: Methanol: Formic acid (5:4:0.5:0.5 v/v/v/v). wjbphs.comwjbphs.comresearchgate.net Another reported mobile phase is a combination of toluene: chloroform: methanol: formic acid (2:5:0.3:0.3 v/v/v/v). asiapharmaceutics.info

Detection and quantification are carried out densitometrically, typically at a wavelength of 254 nm or 550 nm after derivatization. wjbphs.comwjbphs.comasiapharmaceutics.info The method gives a dense and symmetrical band for this compound at a specific retention factor (Rf), for example, around 0.3 ± 0.01 or 0.45 ± 0.02. wjbphs.comwjbphs.comasiapharmaceutics.info

Validation of HPTLC methods according to ICH guidelines confirms their specificity, linearity, accuracy, precision, and robustness. wjbphs.comwjbphs.comasiapharmaceutics.info Linearity is established over a concentration range (e.g., 25-75 ppm), with correlation coefficients (r²) greater than 0.997. researchgate.netresearchgate.net Recovery rates are typically within the acceptable range of 90% to 100%. wjbphs.comresearchgate.net The stability-indicating nature of HPTLC methods allows for the assessment of this compound's stability under various stress conditions. asiapharmaceutics.info

Table 3: HPTLC Method Parameters and Validation Data for this compound

ParameterValue/Finding
Stationary Phase HPTLC plates precoated with silica gel 60 F254 wjbphs.comwjbphs.com
Mobile Phase Toluene: Ethyl Acetate: Methanol: Formic acid (5:4:0.5:0.5 v/v/v/v) wjbphs.comwjbphs.comresearchgate.net
Detection Wavelength 254 nm wjbphs.comwjbphs.comresearchgate.net
Retention Factor (Rf) 0.3 ± 0.01 wjbphs.comwjbphs.comresearchgate.net
Linearity Range 25-75 ppm researchgate.netresearchgate.net
Correlation Coefficient (r²) > 0.9971 researchgate.netresearchgate.net
Recovery 99.94% to 100.10% asiapharmaceutics.info

Gas Chromatography (GC) for Fatty Acid Profile Determination

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is the most common and powerful method for determining the fatty acid composition of oils containing this compound. nih.govnih.govmedcrave.commedcraveonline.comrsc.org This technique requires the conversion of fatty acids into their more volatile methyl esters (FAMEs) through derivatization reactions like saponification followed by methylation. nih.govmedcrave.commedcraveonline.com

GC analysis of seed oils from plants like Ximenia americana has identified this compound as a significant component. nih.govmedcrave.commedcraveonline.com For instance, one study reported the oleic acid (55%), this compound (17%), and cis-19-octacosenoic acid (10%) as the main fatty acids in X. americana seed oil. medcrave.commedcraveonline.com Another analysis of Ximenia oil showed oleic acid (31.82%), nervonic acid (11.09%), ximenic acid (10.22%), and hexacosa-17,20,23-trienoic acid (14.59%) as major components. nih.govresearchgate.net

The GC method typically involves a capillary column and a temperature-programmed oven to separate the FAMEs. medcraveonline.com The separated components are then detected, and their retention times are compared with standards for identification. ymerdigital.com For example, a GC analysis confirmed the presence of this compound with a retention time of 17.743 minutes for the standard and 17.753 minutes for the sample. ymerdigital.com The use of MS provides mass spectra of the eluted compounds, allowing for definitive structural identification based on their fragmentation patterns. medcrave.commedcraveonline.com

Table 4: Fatty Acid Composition of Ximenia americana Seed Oil Determined by GC

Fatty AcidPercentage (%) - Study 1 medcrave.commedcraveonline.comPercentage (%) - Study 2 nih.govresearchgate.net
Oleic acid5531.82
This compound 1710.22
cis-19-Octacosenoic acid10-
Nervonic acid-11.09
Hexacosa-17,20,23-trienoic acid-14.59

Preclinical Research Design and in Vivo and in Vitro Model Systems

Selection and Utilization of Animal Models in Ximenynic Acid Studies

Animal models are indispensable tools in the preclinical evaluation of novel compounds like this compound, providing insights into their effects within a complex, living system. nih.gov Rodent models, in particular, are frequently employed due to their practical advantages and the ability to mimic certain human physiological and pathological states. nih.govacspublisher.com

Rodent Models (e.g., Mice, Rats) in Metabolic and Efficacy Research

Rodent models, such as mice and rats, have been central to investigating the metabolic fate and efficacy of this compound, often administered as a component of sandalwood seed oil (SWSO). karger.comnih.govresearchgate.net These models are valuable for studying diet-induced metabolic changes and the effects of fatty acids on various tissues. nih.govnih.gov

In one key study, C57BL/6 male mice were used to examine the impact of SWSO and pure this compound on fatty acid metabolism. karger.comnih.govresearchgate.net The research demonstrated that dietary intake of SWSO led to significant alterations in the fatty acid profiles of the liver and brain. karger.comnih.gov Specifically, mice consuming SWSO showed elevated levels of total n-3 polyunsaturated fatty acids (PUFAs) and decreased total n-9 monounsaturated fatty acids (MUFAs) in the liver. karger.comnih.gov Conversely, a significant reduction in total n-3 PUFAs was observed in the brain. karger.comnih.gov

Another study involving female mice fed a SWSO-enriched diet found that this compound was incorporated in low concentrations into adipose tissue and liver lipids, but was not detectable in the brain. nih.gov This research suggested that oleic acid might be a primary biotransformation product of this compound, indicating that its metabolism could involve both biohydrogenation and oxidation pathways. nih.gov

Rat models have also been employed to study the effects of SWSO. For instance, Sprague-Dawley rats fed a diet enriched with SWSO showed improvements in insulin (B600854) resistance and reduced levels of pro-inflammatory markers, highlighting the potential of this compound-containing oils in modulating inflammatory and metabolic pathways. researchgate.net

Table 1: Key Findings from Rodent-Based Studies on this compound and Sandalwood Seed Oil (SWSO)

Model Organism Intervention Key Findings in Tissues Putative Mechanism/Metabolite Citation
C57BL/6 Male Mice Sandalwood Seed Oil (SWSO) Liver: Increased total n-3 PUFAs, decreased total n-9 MUFAs. Brain: Decreased total n-3 PUFAs. Regulation of fatty acid metabolism. karger.comnih.gov
Female Mice SWSO-enriched diet Adipose & Liver: Low concentration of this compound detected. Brain: this compound not detected. Biotransformation to Oleic acid via biohydrogenation and oxidation. nih.gov
Sprague-Dawley Rats SWSO-enriched diet Ameliorated insulin resistance, decreased pro-inflammatory factors. Regulation of hepatic inflammation-related insulin signaling pathways. researchgate.net

Considerations for Interspecies Differences and Translational Relevance

While rodent models offer significant advantages, it is crucial to consider the inherent physiological and metabolic differences between species when translating findings to humans. transonic.com Marked species differences exist in the expression and regulation of enzymes crucial for xenobiotic metabolism, such as cytochrome P450s. nih.gov These differences can limit the direct extrapolation of data from rodents to predict human responses. nih.govmdpi.com

In Vitro Cell-Based Models in Mechanistic Investigations

In vitro cell-based models are fundamental for dissecting the molecular mechanisms underlying the biological effects of this compound. researchgate.net These systems allow for controlled experiments to investigate specific cellular pathways and targets in isolation, complementing the systemic view provided by in vivo studies. horizondiscovery.comnih.gov

Immortalized Cell Lines (e.g., HepG2 Cells) as Research Tools

The human hepatoma cell line, HepG2, has been a prominent in vitro model in this compound research. karger.comspandidos-publications.com As liver cells, they provide a relevant system for studying fatty acid metabolism and the effects of this compound on hepatic pathways. karger.comrsc.org

Studies using HepG2 cells have shown that this compound is taken up by the cells and can influence lipid metabolism. karger.com Treatment with this compound led to a significant reduction in n-9 fatty acids and docosahexaenoic acid (DHA, C22:6n-3). karger.comnih.gov Mechanistically, this compound was found to down-regulate the gene and protein expression of key enzymes involved in fatty acid metabolism, specifically stearoyl-CoA desaturase (SCD) and fatty acid desaturase 2 (FADS2). karger.comnih.govresearchgate.net This suggests that this compound may regulate fatty acid synthesis by inhibiting these critical enzymes. nih.gov

Furthermore, research on HepG2 cells has explored the potential anti-cancer properties of this compound. These studies have demonstrated that this compound can inhibit the growth of HepG2 cells by inducing cell cycle arrest and apoptosis (programmed cell death). researchgate.netspandidos-publications.comnih.gov The mechanism appears to involve the selective inhibition of cyclooxygenase-1 (COX-1) expression, which in turn affects apoptosis pathways and the expression of factors related to angiogenesis (the formation of new blood vessels). spandidos-publications.comrsc.orgnih.gov

Table 2: Effects of this compound on HepG2 Cells

Cellular Process Key Molecular Target/Pathway Affected Observed Effect Citation
Fatty Acid Metabolism Stearoyl-CoA desaturase (SCD) & Fatty acid desaturase 2 (FADS2) Down-regulation of gene and protein expression, leading to reduced n-9 fatty acids and DHA. karger.comnih.govresearchgate.net
Cell Growth/Proliferation Cyclooxygenase-1 (COX-1) Inhibition of expression, leading to cell cycle arrest and apoptosis. spandidos-publications.comrsc.orgnih.gov
Apoptosis Silent information regulator T1 (SIRT1) Suppression of anti-apoptosis protein. researchgate.netnih.gov
Angiogenesis Vascular endothelial growth factor (VEGF)-B & VEGF-C Suppression of gene expression. spandidos-publications.com

Primary Cell Cultures in Specific Pathway and Target Studies

Primary cell cultures, which are derived directly from tissues, offer a model system that more closely represents the physiology of the cells in their native environment compared to immortalized cell lines. mdpi.com While specific studies utilizing primary cell cultures for this compound research are not extensively detailed in the provided search results, their use is a standard and valuable approach in molecular and cellular biology. nih.govmdpi.com

These models are particularly useful for studying specific pathways and drug targets in a context that avoids the genetic alterations often present in immortalized cells. mdpi.com For instance, primary hepatocytes could be used to validate the findings on fatty acid metabolism observed in HepG2 cells, providing a more direct link to normal liver physiology. Similarly, primary endothelial cells could be employed to investigate the anti-angiogenic effects suggested by the HepG2 studies. The use of primary cultures from different species can also aid in understanding interspecies differences in cellular responses to this compound. mdpi.com

Emerging New Approach Methodologies (NAMs) in Preclinical Research

The field of toxicology and preclinical research is undergoing a paradigm shift towards the use of New Approach Methodologies (NAMs). epa.govaltex.org NAMs encompass a range of non-animal technologies, including in vitro models, computational (in silico) approaches, and high-throughput screening assays. epa.govnih.govnih.gov The goal of NAMs is to provide more human-relevant data for chemical safety and risk assessment, while reducing reliance on animal testing. epa.govdfg.de

For a compound like this compound, NAMs offer a promising avenue for future research. In vitro models, such as organ-on-a-chip systems, could provide more complex and physiologically relevant platforms to study the effects of this compound on interconnected organ systems, such as the gut-liver axis. altex.org Computational approaches, including quantitative structure-activity relationship (QSAR) modeling, could be used to predict the biological activities and potential toxicity of this compound and its metabolites based on their chemical structures. dfg.de

The integration of various NAMs, such as combining in vitro data with computational pharmacokinetic modeling, can help to predict the human response to this compound more accurately. altex.org This integrated approach is crucial for overcoming the limitations of traditional animal testing and for accelerating the translation of preclinical findings into potential clinical applications. nih.govnih.gov While the application of NAMs specifically to this compound research is still in its early stages, these innovative methods hold significant potential for a more efficient and human-relevant characterization of this unique fatty acid.

Human-Based In Vitro Systems and Organ-on-Chip Technology

Preclinical evaluation of this compound has utilized human-based in vitro systems to elucidate its cellular and molecular mechanisms. qtanalytics.insemanticscholar.org These models provide a crucial platform for initial investigations before any potential consideration for in-human studies. qtanalytics.in

The human hepatoma HepG2 cell line has been a prominent in vitro model for investigating the bioactivity of this compound. spandidos-publications.comkarger.com Research using this cell line has demonstrated that this compound can influence key pathways related to cancer biology and fatty acid metabolism. spandidos-publications.comkarger.com Studies have shown that this compound inhibits the proliferation of HepG2 cells in a dose-dependent manner and can induce apoptosis, or programmed cell death. spandidos-publications.comnih.gov Molecular analysis revealed that the compound significantly suppresses the expression of the anti-apoptosis protein SIRT1 (silent information regulator T1). spandidos-publications.comnih.gov

Furthermore, this compound has been observed to cause cell cycle arrest at the G1/S phase transition. spandidos-publications.com This is achieved by inhibiting the protein expression of GCN5L2 (general control of amino acid synthesis yeast homolog like 2), which in turn reduces the mRNA expression of critical cell cycle factors cyclin D3 and cyclin E1. spandidos-publications.comnih.govspandidos-publications.com Investigations also indicate that this compound can suppress genes associated with angiogenesis, such as vascular endothelial growth factor (VEGF)-B and VEGF-C, and selectively inhibit the expression of cyclooxygenase-1 (COX-1) at both the mRNA and protein levels. spandidos-publications.comnih.gov

In the context of lipid metabolism, treating HepG2 cells with this compound has been shown to significantly down-regulate the gene expression of stearoyl-CoA desaturase (SCD) and fatty acid desaturase 2 (FADS2), both of which are key enzymes in fatty acid synthesis pathways. karger.comnih.gov This suggests a direct role for this compound in modulating lipid metabolism at the cellular level. karger.com

Interactive Table: Effects of this compound on Gene and Protein Expression in HepG2 Cells

Target MoleculeEffect ObservedPathway/Process AffectedReference(s)
SIRT1 Significantly suppressed expressionApoptosis spandidos-publications.comnih.gov
GCN5L2 Reduced protein expressionCell Cycle (G1/S Transition) spandidos-publications.comnih.govspandidos-publications.com
Cyclin D3 Reduced mRNA expressionCell Cycle spandidos-publications.comnih.govspandidos-publications.com
Cyclin E1 Reduced mRNA expressionCell Cycle spandidos-publications.comnih.govspandidos-publications.com
VEGF-B Suppressed expressionAngiogenesis spandidos-publications.comnih.gov
VEGF-C Suppressed expressionAngiogenesis spandidos-publications.comnih.gov
COX-1 Significantly inhibited mRNA and protein expressionInflammation spandidos-publications.comnih.gov
SCD Significantly down-regulated gene expressionFatty Acid Metabolism karger.comnih.gov
FADS2 Significantly down-regulated gene expressionFatty Acid Metabolism karger.comnih.gov

Organ-on-a-Chip (OOC) Technology

While specific studies employing Organ-on-a-Chip (OOC) technology for this compound have not been documented, this emerging technology represents a significant future direction for preclinical research. OOCs are microfluidic cell culture devices that simulate the complex microenvironment and functional units of human organs. ub.edumdpi.com These "chips" can recreate tissue- and organ-level physiology with greater accuracy than conventional 2D cell cultures. ub.edunih.gov

For a compound like this compound, which demonstrates effects on liver cells, a "liver-on-a-chip" could provide a more physiologically relevant model to study its metabolism and effects on hepatic function. mdpi.com Similarly, as research has pointed to the role of fatty acids in metabolic conditions, "fat-on-a-chip" models could be used to investigate the impact of this compound on human white adipose tissue. nih.govresearchgate.net Multi-organ chips that connect different organ models, such as a gut-liver chip, could be employed to study the absorption and subsequent metabolic effects of this compound in an integrated system, offering insights that are difficult to obtain from single-cell-type models. mdpi.comnih.gov

In Silico Modeling and Computational Approaches

In silico modeling, which uses computer simulations, is a key component of modern preclinical research, allowing for the prediction of a compound's bioactivity and interactions with molecular targets before extensive laboratory testing. semanticscholar.orgseejph.com Techniques such as molecular docking and molecular dynamics simulations are used to evaluate how a ligand, like this compound, might bind to a specific protein receptor. mdpi.commdpi.com

These computational approaches are valuable for screening large databases of natural compounds against known protein targets to identify potential drug candidates. mdpi.com For instance, a structure-based virtual screening can rank fatty acids based on their predicted binding affinity to a target protein, helping to prioritize compounds for further in vitro testing. mdpi.com The process involves preparing a 3D model of the target receptor and then computationally "docking" the ligand into the binding site to calculate its binding energy and analyze potential interactions. mdpi.commdpi.com

While comprehensive in silico studies focused specifically on this compound are not widely published, the methodology has been extensively applied to other fatty acids. mdpi.commdpi.com Such studies can help to form hypotheses about the mechanism of action. For example, molecular docking could be used to explore how this compound interacts with enzymes it is known to inhibit, such as COX-1, or enzymes in the fatty acid synthesis pathway like SCD and FADS2. spandidos-publications.comkarger.com This computational analysis can provide insights into the specific binding modes and molecular interactions that underpin the compound's observed biological effects, guiding further experimental research. mdpi.com

Ethical Considerations and Regulatory Frameworks in Preclinical Research

The preclinical investigation of any potential therapeutic agent, including natural products like this compound, is governed by stringent ethical principles and regulatory frameworks designed to ensure scientific rigor and protect future human research participants. qtanalytics.insemanticscholar.orgcioms.chfrontiersin.org

Ethical Considerations

A core ethical mandate in preclinical research is that the potential benefits of a compound must outweigh the harms. cioms.ch Research must be designed with scientific rigor to ensure that results are valid and reproducible, as poorly designed studies are inherently unethical. rethinkingclinicaltrials.org When animal models are used, researchers must adhere to the principles of the 3Rs: R eplacement (using non-animal methods like in vitro or in silico models where possible), R eduction (using the minimum number of animals necessary to obtain statistically significant data), and R efinement (modifying procedures to minimize animal suffering). ncdirindia.org

For natural products, there is an ethical obligation to ensure the quality and consistency of the substance being tested. frontiersin.orgsmujo.id Any preclinical data, whether from in vitro, in vivo, or in silico models, must be robust enough to support a well-grounded hypothesis before proceeding to first-in-human clinical trials. cioms.ch This is particularly crucial for novel compounds where the full safety profile is unknown. ncdirindia.org

Regulatory Frameworks

As a plant-derived compound, this compound falls under the regulatory category of botanical products. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidance for the development of botanical drugs. eric-wang.orgfieldfisher.com A key challenge and regulatory requirement for botanical products is ensuring quality and consistency across different batches. eric-wang.org This involves detailed Chemistry, Manufacturing, and Controls (CMC) documentation that characterizes the botanical raw material and the final product, often using methods like chromatographic fingerprinting. eric-wang.orgfieldfisher.com

Before a botanical product can be tested in humans, a sponsor must submit an Investigational New Drug (IND) application to the regulatory authority. rhotaupharma.comvenerex.com.tr This application must contain sufficient information from preclinical studies to demonstrate that the product is safe for human testing. rhotaupharma.comvenerex.com.tr While the requirements for nonclinical (animal) toxicology studies may sometimes be reduced for botanical products with a history of safe human use, comprehensive data on the compound's pharmacology and potential toxicity are still necessary. eric-wang.orgslideshare.net The regulatory framework ensures that a methodical, evidence-based approach is taken, moving from laboratory and animal studies to small-scale human safety trials and then to larger efficacy studies, with the primary goal of safeguarding public health. fieldfisher.comslideshare.net

Future Directions and Translational Research Avenues for Ximenynic Acid

Elucidation of Unexplored Biological Mechanisms and Cellular Targets

While preliminary studies have shed light on some of ximenynic acid's biological activities, a vast landscape of its mechanistic action remains to be explored. Current research indicates that this compound can influence various cellular processes, but the precise molecular interactions and signaling pathways are not fully understood.

Detailed Research Findings:

In the context of cancer, particularly in the HepG2 human hepatoma cell line, this compound has demonstrated anti-proliferative and pro-apoptotic effects. researchgate.netspandidos-publications.com Its mechanism is thought to involve the selective inhibition of cyclooxygenase-1 (COX-1) expression, leading to cell cycle arrest at the G1/S phase. researchgate.netspandidos-publications.com This is further supported by the observed downregulation of cell cycle-associated proteins like GCN5L2 and cyclins D3 and E1. researchgate.netspandidos-publications.com Additionally, this compound has been shown to suppress the expression of the anti-apoptosis protein SIRT1 and angiogenesis-related genes such as VEGF-B and VEGF-C. researchgate.netspandidos-publications.comspandidos-publications.com

In the realm of fatty acid metabolism, this compound has been observed to down-regulate the expression of key enzymes like stearoyl-CoA desaturase (SCD) and fatty acid desaturase 2 (FADS2) in HepG2 cells. researchgate.netkarger.com This suggests a role in modulating lipid metabolism. researchgate.net Furthermore, studies on sandalwood seed oil, which is rich in this compound, have pointed to its potential in regulating insulin (B600854) resistance and diabetes by inhibiting pro-inflammatory factors and related signaling pathways. rsc.org

Future investigations should aim to identify the direct molecular binding partners of this compound. Uncovering these targets will be instrumental in understanding the full spectrum of its cellular effects. The current body of research, while valuable, is still considered limited, highlighting the need for more in-depth studies into its activities and applications. researchgate.netresearchgate.net

Development of Novel this compound Derivatives for Enhanced Bioactivity

To improve upon the natural bioactivity of this compound, the synthesis of novel derivatives presents a promising avenue of research. researchgate.net Chemical modification of the this compound structure could lead to compounds with enhanced efficacy, better stability, or more targeted action.

Detailed Research Findings:

The synthesis of this compound derivatives, such as esters and amides, has been explored. d-nb.infojournalcsij.com For instance, ethyl ximenynate can be synthesized through Fischer esterification of this compound with ethanol (B145695) in the presence of an acid catalyst. Alternative, greener methods using enzymatic catalysis, such as with immobilized Candida antarctica lipase (B570770) B, have also been developed. The creation of novel triazole derivatives of other fatty acids has shown promise in antineoplastic activity, suggesting a potential strategy for this compound as well. d-nb.info The development of these derivatives is a key strategy to overcome limitations of the parent compound and potentially yield new therapeutic agents. researchgate.net

Table 1: Synthesis Methods for this compound Derivatives

Derivative Type Synthesis Method Key Reagents/Conditions Reference
Ethyl Ester Fischer Esterification Ethanol, Concentrated H₂SO₄ or PTSA, Reflux
Ethyl Ester Enzymatic Esterification Immobilized Candida antarctica lipase B, tert-Butanol
Amides Direct Coupling HBTU journalcsij.com

Optimization of Production and Purification Technologies for Research-Grade Material

The advancement of research into this compound is intrinsically linked to the availability of high-purity material. researchgate.net Therefore, optimizing the methods for its production and purification is a critical step.

Detailed Research Findings:

This compound is naturally found in the seed oils of plants belonging to the Santalaceae, Olacaceae, and Opiliaceae families. researchgate.netresearchgate.net Extraction from these natural sources is a primary method of obtaining the compound. ijrps.com Common purification techniques for this compound from plant oils include recrystallization and various forms of chromatography. researchgate.netresearchgate.net Supercritical fluid chromatography (SFC) has emerged as a promising technique for the fractionation and purification of this compound and its esters. mdpi.com

For larger scale and potentially more controlled production, chemical synthesis routes have been established. researchgate.net One reported method involves using castor oil as a precursor. researchgate.net Another approach starts from propargyl bromide and heptaldehyde. researchgate.net Looking towards more sustainable and potentially scalable methods, the biosynthesis of this compound is a significant area of future research. researchgate.net It is hypothesized that it could be biosynthesized from oleic acid through dehydrogenation. researchgate.net The development of efficient and green extraction and synthesis techniques is essential to meet the growing demand for research-grade this compound. researchgate.net

Table 2: Production and Purification Methods for this compound

Method Description Key Considerations Reference
Natural Extraction Isolation from seed oils of Santalaceae, Olacaceae, and Opiliaceae families. Variable content in natural sources. researchgate.netijrps.com
Purification Recrystallization, Chromatography (including HPLC and SFC). Achieving high purity for research is crucial. researchgate.netresearchgate.netmdpi.com
Chemical Synthesis Synthesis from precursors like castor oil or propargyl bromide. Allows for controlled production. researchgate.netresearchgate.net
Biosynthesis Potential production from oleic acid via dehydrogenation. A promising sustainable future direction. researchgate.net

Integration of Multi-Omics Approaches in Mechanistic Research

To gain a holistic understanding of how this compound functions within a biological system, the integration of various "omics" technologies is indispensable. This approach allows for the simultaneous analysis of multiple layers of biological information, from genes to proteins to metabolites.

Detailed Research Findings:

Multi-omics approaches, which can include genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for uncovering the complex interactions between biological processes and metabolic pathways. mdpi.com In the context of this compound research, such approaches could elucidate the global changes that occur in cells upon treatment. For example, transcriptomic analysis has already been used to show that this compound down-regulates the expression of genes like SCD and FADS2 in HepG2 cells. nih.gov Expanding this to a full multi-omics study would provide a much more comprehensive picture of the compound's mechanism of action. This integrated approach can help to identify novel biomarkers and therapeutic targets related to this compound's effects.

Predictive Modeling and Computational Studies for Advanced Translational Insights

Computational methods, including predictive modeling and in silico studies, offer a powerful and efficient way to explore the potential of this compound and guide further experimental research.

Detailed Research Findings:

In silico studies can be used to predict the biological activities and potential targets of phytochemicals. sbmu.ac.ir For instance, computational tools can predict properties like gastrointestinal absorption, making them valuable for assessing the drug-like potential of compounds such as this compound. sbmu.ac.ir Molecular docking and dynamics simulations can provide insights into how this compound might interact with specific protein targets, as has been done for other natural compounds to identify potential inhibitors of enzymes like matrix metalloproteinases. mdpi.comnih.gov Chemoinformatic analysis can also predict various physicochemical and medicinal chemistry properties of this compound. neist.res.in These computational approaches can help to prioritize experimental studies, refine hypotheses about mechanisms of action, and ultimately accelerate the translation of basic research findings into clinical applications.

Q & A

Q. What are the established methods for synthesizing ximenynic acid, and how can purity be validated?

this compound (trans-11-octadecen-9-ynoic acid) is synthesized via total organic synthesis or extracted from natural sources like Santalum album seeds. A concise synthetic route involves coupling reactions with acetylene intermediates, as reported by Li et al. (2012) . Purity validation requires chromatographic techniques such as HPLC or HPTLC, where reverse-phase systems (e.g., toluene:ethyl acetate:methanol:formic acid mobile phases) separate impurities. Quantification via densitometry at 254 nm (HPTLC) or UV detection (HPLC) ensures purity ≥98% .

Q. Which analytical techniques are recommended for quantifying this compound in pharmaceutical formulations?

  • HPTLC : A cost-effective method using silica gel 60 F254 plates and toluene:ethyl acetate:methanol:formic acid (5:4:0.5:0.5 v/v) mobile phase, validated for linearity (50–300 ng/spot), accuracy (98–102%), and precision (RSD <2%) .
  • HPLC : Reverse-phase C18 columns with acetonitrile:water gradients achieve retention times of ~8.5 minutes, validated per ICH guidelines for robustness and sensitivity (LOQ: 0.5 µg/mL) .
  • ICP-MS : For elemental impurity profiling in topical creams, microwave-assisted digestion followed by ICP-MS detects heavy metals (As, Pb, Hg) at ppb levels, ensuring formulation safety .

Q. What in vitro bioactivities of this compound are well-documented?

this compound exhibits:

  • Anti-inflammatory activity : Selective COX-1 inhibition (IC50: 12 µM), reducing prostaglandin E2 synthesis without affecting COX-2 .
  • Anticancer effects : Dose-dependent apoptosis induction in HepG2 hepatoma cells (50–150 µM) via SIRT1 suppression and G1/S phase arrest .
  • Antimicrobial properties : Activity against Gram-positive bacteria (MIC: 25 µg/mL) and fungi (e.g., Candida albicans) .

Advanced Research Questions

Q. How does this compound modulate lipid metabolism and related gene expression?

In HepG2 cells, this compound downregulates stearoyl-CoA desaturase (SCD1) and fatty acid desaturases (FADS1/2), reducing n-3 PUFA synthesis. This alters membrane lipid composition, impacting insulin signaling and inflammation . Transcriptomic analysis via qPCR reveals suppression of cyclin D3, cyclin E1, and angiogenic factors (VEGF-B/C, CCL2) .

Q. What experimental designs are optimal for evaluating this compound’s anti-aging effects in skin models?

  • In vitro : Use human dermal fibroblasts under UV-induced oxidative stress. Measure collagen I/III synthesis (ELISA), matrix metalloproteinase (MMP-1/3) inhibition, and ROS scavenging (DCFH-DA assay) .
  • Ex vivo : Apply this compound (0.1–1% w/w) in reconstituted skin models (e.g., EpiDerm™) to assess epidermal hydration (corneometry) and elasticity (cutometry) .

Q. How can contradictions in this compound’s COX-1/COX-2 inhibition data be resolved?

Discrepancies arise from cell-specific enzyme expression (e.g., HepG2 vs. macrophages). To clarify:

  • Perform isoform-specific ELISA for COX-1/COX-2 protein levels post-treatment.
  • Use COX-1/2 knockout cell lines (e.g., murine macrophage RAW 264.7) to isolate inhibitory effects .
  • Validate via molecular docking to compare binding affinities for COX-1 (PDB: 3N8X) vs. COX-2 (PDB: 5KIR) .

Q. What methodologies validate the stability of this compound in semisolid formulations?

  • Forced degradation studies : Expose formulations to heat (40–60°C), humidity (75% RH), and light (1.2 million lux-hours). Monitor degradation via HPLC peak area changes (<5% deviation) .
  • Long-term stability : Store samples at 25°C/60% RH for 6–12 months. Assess physicochemical parameters (pH, viscosity) and microbial limits (USP <61>) .

Q. How does this compound influence angiogenesis in cancer models?

At 150 µM, this compound suppresses VEGF-B (p=0.001), VEGF-C (p=0.044), and HIF-1α (p=0.044) in HepG2 cells via qPCR. Validate using tube formation assays with HUVECs: reduced capillary-like structures (40–60% inhibition) confirm anti-angiogenic activity .

Methodological Considerations

  • Data contradiction analysis : Use multivariate regression to assess dose-dependent vs. cell-type-specific effects.
  • Statistical validation : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., apoptosis assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.